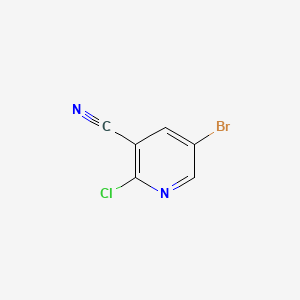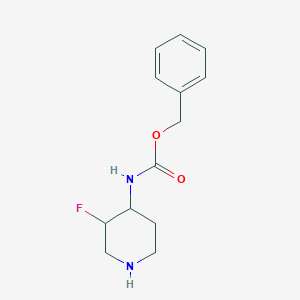
3-Bromo-5-chloropyridine-2-carbonitrile
Overview
Description
3-Bromo-5-chloropyridine-2-carbonitrile is a chemical compound that is part of the broader family of pyridine derivatives. These compounds are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties. The presence of halogens such as bromine and chlorine on the pyridine ring can significantly influence the reactivity and interaction of these molecules with various biological targets.
Synthesis Analysis
The synthesis of pyridine derivatives often involves multicomponent reactions, as seen in the synthesis of 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles, which are structurally related to this compound . These reactions typically yield high product percentages and can be characterized by techniques such as IR, XRD, and NMR spectroscopy. The synthesis of other related compounds, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, involves a sequence of reactions starting from dichloropyridine, including hydrazining, ester-bromination, and hydrolysis .
Molecular Structure Analysis
X-ray diffraction (XRD) is a common technique used to analyze the solid-state structure of pyridine derivatives. For instance, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using XRD, revealing the presence of hydrogen bonds and weak aromatic π-π stacking interactions . Similarly, the molecular structure of 3-bromo-5-(2,5-difluorophenyl)pyridine was elucidated using both XRD and density functional theory (DFT) calculations, which showed good correspondence .
Chemical Reactions Analysis
The reactivity of pyridine derivatives with various nucleophiles has been explored in several studies. For example, 3-bromoisothiazole-5-carbonitriles react with secondary dialkylamines to yield amino-substituted derivatives . The reaction mechanisms and the formation of side products have been discussed in detail, providing insights into the chemical behavior of these compounds. Additionally, the reactions of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile with bisnucleophiles have been investigated, demonstrating the versatility of pyridine derivatives as intermediates for synthesizing more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their substituents. Spectroscopic techniques such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy are used to study these properties. For instance, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at specific wavelengths, and the effects of different solvents on the emission spectra were investigated . The nonlinear optical properties of certain pyridine derivatives have also been computed and found to be greater than those of urea, indicating potential applications in materials science .
Scientific Research Applications
Molecular Composition and Ligand-Protein Interactions
3-Bromo-5-chloropyridine-2-carbonitrile (3B5C2C) and related compounds have been studied extensively for their molecular structure, energy, and interactions with proteins. For instance, computational calculations using the DFT/B3LYP method and TD-DFT with chloroform as a solvent were employed to analyze the molecular electrostatic potential and reactive sites of a similar compound, 5-bromo-3-nitropyridine-2-carbonitrile (5B3N2C). This compound exhibited significant biological importance, demonstrated in studies of molecular docking with target protein 3CEJ, revealing potential as a centromere-associated protein inhibitor (Arulaabaranam et al., 2021).
Antimicrobial Activity
Derivatives of pyridine-carbonitrile compounds, including those structurally similar to 3B5C2C, have been evaluated for their antimicrobial activity. For example, novel 4-pyrrolidin-3-cyanopyridine derivatives demonstrated significant activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Chemical Synthesis and Reactions
The synthesis and reactions of 3-bromoisothiazole-5-carbonitriles, closely related to 3B5C2C, have been explored extensively. These compounds react with secondary dialkylamines like pyrrolidine and morpholine to yield various derivatives, demonstrating their utility in chemical synthesis (Kalogirou & Koutentis, 2014).
Catalytic Applications
Studies on the catalytic applications of pyridine-carbonitrile compounds reveal their potential in selective chemical processes. For instance, the amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, resulted in high yields and chemoselectivity, demonstrating the compound's utility in organic synthesis (Ji, Li, & Bunnelle, 2003).
Insecticidal Activity
Derivatives of pyridine-carbonitrile, similar to 3B5C2C, have shown potential as insect control agents. The synthesis of regioisomeric arylhalotrifluoromethylpyrrole carbonitriles, including compounds like 2-aryl-4-bromo-5-trifluoromethylpyrrole-3-carbonitrile, demonstrated high insecticidal activity, highlighting their potential in this field (Kuhn et al., 1994).
Safety and Hazards
The safety data sheet for 3-Bromo-5-chloropyridine-2-carbonitrile indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off with plenty of water and consult a physician .
Mechanism of Action
Target of Action
This compound is a versatile intermediate that can be used in a variety of chemical reactions , suggesting that its targets may vary depending on the specific reaction context.
Mode of Action
The mode of action of 3-Bromo-5-chloropicolinonitrile involves its interaction with other reactants in chemical reactions . For instance, in the synthetic route used by Ningbo Inno Pharmchem Co., Ltd, the process starts with the chlorination of 2-amino-5-bromopyridine, which is then followed by the reaction with cyanogen bromide to produce 3-Bromo-5-chloropicolinonitrile .
Biochemical Pathways
Given its role as a chemical intermediate, it is likely involved in various synthetic pathways in chemical reactions .
Pharmacokinetics
Some physicochemical properties of the compound have been reported, such as its high gastrointestinal absorption and its ability to permeate the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-Bromo-5-chloropicolinonitrile’s action are largely dependent on the specific chemical reactions in which it is involved . As a chemical intermediate, its primary role is to facilitate the synthesis of other compounds .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-chloropicolinonitrile can be influenced by various environmental factors. For instance, the synthetic process involving this compound is carried out under controlled conditions, using advanced technology and equipment to ensure the highest level of quality and purity . Additionally, the compound is stored in a dry environment at room temperature to maintain its stability .
properties
IUPAC Name |
3-bromo-5-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGYWTCZOUXEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626657 | |
| Record name | 3-Bromo-5-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
760207-83-8 | |
| Record name | 3-Bromo-5-chloro-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760207-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














